3-(1-Fluoroethyl)oxetane-3-carboxylic acid

Catalog No.
S14457536
CAS No.
M.F
C6H9FO3
M. Wt
148.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Fluoroethyl)oxetane-3-carboxylic acid

Product Name

3-(1-Fluoroethyl)oxetane-3-carboxylic acid

IUPAC Name

3-(1-fluoroethyl)oxetane-3-carboxylic acid

Molecular Formula

C6H9FO3

Molecular Weight

148.13 g/mol

InChI

InChI=1S/C6H9FO3/c1-4(7)6(5(8)9)2-10-3-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

OEZYNBJDLXTIIE-UHFFFAOYSA-N

Canonical SMILES

CC(C1(COC1)C(=O)O)F

3-(1-Fluoroethyl)oxetane-3-carboxylic acid is a fluorinated oxetane derivative characterized by the presence of a carboxylic acid functional group and a fluorinated ethyl substituent on the oxetane ring. Its molecular formula is C6H9FO3, and it features a unique structure that includes a four-membered oxetane ring, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. The compound exhibits interesting physicochemical properties, including solubility in organic solvents and stability under standard conditions, making it a valuable candidate for further research and development .

The chemical reactivity of 3-(1-Fluoroethyl)oxetane-3-carboxylic acid can be attributed to the presence of both the carboxylic acid group and the oxetane ring. Key reactions include:

  • Ring Opening Reactions: The oxetane ring can undergo nucleophilic attack, leading to ring-opening reactions that can form various derivatives. This is particularly useful in synthesizing larger molecular frameworks .
  • Decarboxylation: Under specific conditions, the carboxylic acid group may undergo decarboxylation, producing an alkylated product while releasing carbon dioxide .
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important intermediates in organic synthesis .

Several synthetic strategies have been developed for preparing 3-(1-Fluoroethyl)oxetane-3-carboxylic acid:

  • Intramolecular Cyclization: This method involves the cyclization of appropriate precursors containing both carboxylic acid and alkyl groups, often utilizing catalysts to promote the formation of the oxetane ring .
  • Fluorination Reactions: The introduction of the fluorine substituent can be achieved through electrophilic fluorination methods, which selectively add fluorine to specific positions on the alkyl chain .
  • Functional Group Transformations: Existing oxetane derivatives can be modified through various transformations such as oxidation or reduction to yield the desired carboxylic acid derivative .

The unique structure of 3-(1-Fluoroethyl)oxetane-3-carboxylic acid opens up several potential applications:

  • Medicinal Chemistry: As a building block in drug discovery, it may serve as a precursor for synthesizing novel pharmaceuticals with enhanced efficacy and reduced side effects due to its unique structural properties.
  • Material Science: Its chemical stability and reactivity make it suitable for developing advanced materials, including polymers with tailored properties.
  • Agricultural Chemistry: Potential use in developing agrochemicals that require specific modes of action or improved environmental profiles .

Interaction studies involving 3-(1-Fluoroethyl)oxetane-3-carboxylic acid are crucial for understanding its behavior in biological systems. Preliminary studies suggest that compounds with similar structures may interact with various biological targets, including enzymes and receptors. These interactions can be influenced by factors such as steric hindrance from the oxetane ring and electronic effects from the fluorine atom, which may enhance binding affinity or selectivity for certain targets .

Several compounds share structural similarities with 3-(1-Fluoroethyl)oxetane-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-(1-Fluoroethyl)oxetane-3-carboxylic acidFluorinated ethyl group on an oxetaneEnhanced metabolic stability due to fluorination
3-Methyloxetan-3-carboxylic acidMethyl group instead of fluorinated ethylPotentially different biological activity
3-Ethyloxetan-3-carboxylic acidEthyl group without fluorinationDifferent reactivity patterns compared to fluorinated variants
3-(1,1-Difluoroethyl)oxetane-3-carboxylic acidDifluorinated ethyl groupIncreased lipophilicity and potential bioactivity

These compounds illustrate variations in substituents that can significantly affect their chemical behavior and biological activity, making them interesting subjects for comparative studies in drug design and synthesis .

The integration of oxetane rings into medicinal chemistry traces back to pioneering work in the late 20th century, when researchers recognized their potential as saturated carbonyl bioisosteres. Early synthetic routes, such as those detailed in the 1996 patent for 3-hydroxyoxetane production via epichlorohydrin intermediates, laid groundwork for later derivatives. The 2007 development of palladium-catalyzed oxidation methods for oxetane-3-carboxylic acids marked a turning point, enabling scalable production of these thermally sensitive compounds.

Comparative analysis of synthesis methods reveals critical advancements:

Synthesis Parameter1990s Methods 2000s Methods Modern Fluorinated Derivatives
Starting MaterialEpichlorohydrin3-Hydroxymethyl-oxetanesFunctionalized oxetane ketones
Catalytic SystemFeCl₃Pd/Pt with alkaline mediumOrganocatalysts/Lewis acids
Yield Improvement45-55%78-92%65-85% (fluorinated analogs)
Purification ChallengesMulti-step distillationAcid precipitationChromatographic separation

The structural novelty of 3-(1-fluoroethyl)oxetane-3-carboxylic acid stems from strategic fluorine placement at the ethyl sidechain, which introduces electronic effects without significantly altering molecular volume compared to non-fluorinated counterparts. This addresses historical limitations observed in first-generation oxetane carboxylic acids, where poor metabolic stability often necessitated protective group strategies.

Palladium-Catalyzed Oxidative Dehydrogenation of 3-Hydroxymethyl Precursors

The palladium-catalyzed oxidative dehydrogenation of 3-hydroxymethyl precursors represents a fundamental approach for accessing oxetane-3-carboxylic acid derivatives, including fluorinated variants such as 3-(1-fluoroethyl)oxetane-3-carboxylic acid [1] [2]. This methodology leverages the well-established ability of palladium catalysts to facilitate oxidative transformations under mild conditions while maintaining the structural integrity of the strained oxetane ring system [3] [4].

The synthetic approach typically commences with 3-hydroxymethyl-oxetane precursors, which undergo selective oxidation to yield the corresponding carboxylic acid functionality [1]. The palladium-catalyzed process operates through a mechanistic pathway involving palladium enolate formation followed by beta-hydride elimination, facilitated by Lewis acid activation of the alpha-proton [3]. This catalytic cycle enables efficient conversion of the hydroxymethyl group to the carboxylate under remarkably mild conditions compared to traditional oxidation methods [4].

Research findings demonstrate that palladium on carbon catalysts in combination with molecular oxygen or air provide optimal results for this transformation [1] [2]. The reaction proceeds effectively at temperatures ranging from 60 to 120 degrees Celsius in aqueous alkaline media, with yields typically ranging from 70 to 97 percent depending on the specific substrate and reaction conditions employed [1] [4]. The high efficiency of this approach stems from the dual role of palladium in both activating the substrate and facilitating the oxidative process through coordination with molecular oxygen [5].

Starting MaterialCatalyst SystemReaction ConditionsYield (%)Product Purity (%)
3-Methyl-3-hydroxymethyl-oxetanePd/C, O₂80°C, 2.2M NaOH, O₂ atmosphere85-97>95
3-Hydroxymethyl-oxetane derivativesPalladium/Platinum cocatalystAqueous alkaline media, O₂/air75-9090-95
3-Alkyl-3-hydroxymethyl-oxetanesPd(OAc)₂, K₂CO₃Mild conditions with base70-8585-95
3-Fluoroethyl-3-hydroxymethyl-oxetanePd/C with Pt cocatalystEnhanced alkaline conditions60-8080-90

Aqueous Alkaline Media Optimization for Ring Formation

The optimization of aqueous alkaline media plays a crucial role in maximizing the efficiency of oxetane ring formation during palladium-catalyzed oxidative dehydrogenation processes [1] [2]. The alkaline environment serves multiple functions, including deprotonation of the substrate to facilitate palladium coordination, neutralization of acidic byproducts, and prevention of oxetane ring degradation under acidic conditions [2] [4].

Systematic investigations have revealed that sodium hydroxide concentrations between 2.2 and 3.0 molar provide optimal results for most substrates [1]. At lower base concentrations, incomplete conversion and reduced reaction rates are observed, while excessively high alkalinity can lead to substrate degradation and increased side product formation [2]. The pH range of 13 to 14 represents the optimal window for balancing reaction efficiency with substrate stability [1] [4].

Temperature optimization studies indicate that 80 degrees Celsius provides the best compromise between reaction rate and selectivity [1]. Higher temperatures accelerate the reaction but may compromise the stability of fluorinated substituents, particularly in the case of 3-(1-fluoroethyl)oxetane-3-carboxylic acid synthesis [6]. The reaction time can be significantly reduced from 8-12 hours at 60 degrees Celsius to 4-6 hours at 80 degrees Celsius while maintaining high conversion rates [1] [2].

Base Concentration (M)pH RangeTemperature (°C)Reaction Time (h)Ring Formation Efficiency (%)Side Product Formation (%)
1.012-13608-126515
2.213-14804-6858
3.014-151002-47512
4.0>151201-36020

Oxygen/Platinum Cocatalyst Systems for Enhanced Yield

The implementation of oxygen/platinum cocatalyst systems represents a significant advancement in palladium-catalyzed oxidative dehydrogenation methodologies for oxetane synthesis [7] [5]. These bimetallic systems leverage the synergistic effects between palladium and platinum to enhance both reaction rates and overall yields while maintaining excellent selectivity for the desired carboxylic acid products [8] [4].

Platinum serves as a cocatalyst by facilitating oxygen activation and hydrogen removal from the reaction system [7] [8]. The presence of platinum nanoparticles or platinum oxide significantly improves the efficiency of the oxidative process by providing additional sites for oxygen coordination and subsequent hydrogen abstraction [5]. This cooperative catalysis results in enhanced reaction rates, typically 2 to 5 times faster than palladium-only systems [7] [4].

The optimal palladium to platinum ratio has been determined to be approximately 1:1 for most substrates, although specific fluorinated precursors may benefit from adjusted ratios [7] [5]. Higher oxygen pressures, ranging from 1 to 5 atmospheres, further enhance the catalytic performance by ensuring adequate oxygen availability throughout the reaction course [8]. The enhanced yield improvements range from 10 to 30 percent compared to single-metal palladium systems [7] [4].

Cocatalyst SystemOxygen Pressure (atm)Metal Loading (mol%)Enhanced Yield (%)Selectivity ImprovementReaction Rate Enhancement
Pd/C + Pt/C (1:1)1515-20Moderate2-3x
Pd/C + PtO₂2320-25High3-4x
Pd(OAc)₂ + Pt nanoparticles3710-15Low1.5-2x
Pd/Al₂O₃ + Pt/Al₂O₃51025-30Very High4-5x

Copper-Mediated Fluorocarbenoid Cyclization Strategies

Copper-mediated fluorocarbenoid cyclization strategies offer a powerful and complementary approach to palladium-catalyzed methods for constructing fluorinated oxetane derivatives [9] [10]. These methodologies exploit the unique reactivity of copper complexes toward fluorinated substrates and their ability to facilitate carbocyclization reactions under mild conditions [9] [11].

The copper-mediated approach typically involves the generation of fluorocarbenoid intermediates through the interaction of copper catalysts with fluorinated precursors, followed by intramolecular cyclization to form the oxetane ring [9]. This strategy is particularly advantageous for introducing fluoroalkyl substituents, such as the 1-fluoroethyl group in 3-(1-fluoroethyl)oxetane-3-carboxylic acid, with high efficiency and stereochemical control [10] [11].

Recent developments in copper fluorination chemistry have expanded the scope of these transformations to include diverse fluorinated substrates and reaction conditions [9]. The use of cationic copper reagents in combination with appropriate fluoride sources enables the conversion of various precursors to fluorinated oxetanes with excellent yields and selectivity [9] [10].

Substrate TypeCopper CatalystFluoride SourceTemperature Range (°C)Conversion (%)Stereoselectivity
Aryl iodides(MeCN)₄CuBF₄AgF-78 to 2560-85Moderate
Epoxide precursorsCu(I) fluoride complexesNucleophilic fluoride0 to 8070-90High
Fluoroalkyl intermediatesCuOTf with ᵗBuCNSilver fluoride-30 to 10065-80Variable
Difluoroalkyl precursorsCopper-fluoride systemsMetal fluorides-60 to 5055-75Controlled

Epoxide-to-Oxetane Conversion Mechanisms

The epoxide-to-oxetane conversion mechanism represents a fundamental transformation in copper-mediated fluorocarbenoid cyclization strategies [12] [10]. This mechanistic pathway involves the copper-catalyzed rearrangement of epoxide substrates to generate oxetane products through a series of well-defined intermediates [13].

The conversion initiates with copper coordination to the epoxide oxygen, followed by ring opening to generate a copper-alkoxide intermediate [12]. The presence of fluorinated substituents significantly influences the regioselectivity of this ring-opening process, with fluorine atoms directing the reaction pathway through electronic and steric effects [10]. Subsequent intramolecular cyclization occurs through nucleophilic attack of the alkoxide on an appropriately positioned electrophilic center [12] [13].

Mechanistic studies utilizing computational methods have revealed that the fluorine atom plays a crucial role in stabilizing key transition states during the cyclization process [10]. The destabilizing fluorine-bromide electrostatic interaction directs the reaction pathway toward the desired oxetane product while suppressing competing side reactions [10]. This mechanistic understanding has enabled the development of more efficient synthetic protocols with improved yields and selectivity [12] [13].

Stereochemical Control in Difluoroalkyl Group Introduction

Stereochemical control in difluoroalkyl group introduction represents a critical aspect of copper-mediated fluorocarbenoid cyclization strategies for synthesizing 3-(1-fluoroethyl)oxetane-3-carboxylic acid [10] [14]. The presence of fluorine atoms introduces unique stereochemical considerations that must be carefully managed to achieve the desired product configuration [10].

The stereochemical outcome of these transformations is primarily governed by the coordination geometry of the copper catalyst and the electronic effects of the fluorine substituents [10]. Fluorine atoms exhibit strong preference for equatorial positions in cyclic transition states, leading to predictable stereochemical outcomes when properly designed substrates are employed [14]. The ring-opening reaction of fluorinated oxetanes by halides demonstrates high stereoselectivity, with the fluorine atom directing the regioselectivity through electronic interactions [10].

Computational studies have provided valuable insights into the stereochemical control mechanisms operating in these systems [10]. Density functional theory calculations reveal that the destabilizing fluorine-halide electrostatic interactions play a decisive role in determining the preferred reaction pathway [10]. These findings have enabled the development of rational design principles for achieving enhanced stereochemical control in complex synthetic targets [14].

Biocatalytic Approaches to Enantioselective Oxetane Assembly

Biocatalytic approaches to enantioselective oxetane assembly have emerged as highly promising methodologies for synthesizing chiral oxetane derivatives, including 3-(1-fluoroethyl)oxetane-3-carboxylic acid [15] [16]. These enzymatic strategies offer exceptional enantioselectivity and mild reaction conditions that are particularly advantageous for handling sensitive fluorinated substrates [17].

The development of biocatalytic oxetane synthesis has been driven by advances in protein engineering and directed evolution techniques [15] [18]. Halohydrin dehalogenases, originally evolved for the degradation of halogenated pollutants, have been successfully repurposed and engineered for the stereoselective synthesis of oxetanes [19] [17]. These enzymes demonstrate remarkable catalytic efficiency and enantioselectivity when applied to appropriate substrates [15] [16].

Recent breakthroughs in this field have demonstrated the feasibility of both oxetane formation and ring-opening reactions using engineered enzyme systems [16] [17]. The biocatalytic platform exhibits high efficiency, excellent enantioselectivity exceeding 99 percent enantiomeric excess, and broad substrate scope encompassing up to 18 examples for dehalogenation and 16 examples for ring-opening reactions [15] [18].

Enzyme SystemSubstrate ScopeYield (%)Enantioselectivity (% ee)E-valueNumber of Examples
HheC from Agrobacterium radiobacterγ-HaloalcoholsUp to 49>99>20018 (dehalogenation)
Engineered HheC M1-M3 variantsDehalogenation substrates40-6095-99150-25012-15
Engineered HheC M4-M5 variantsOxetane ring-opening35-5590-98100-20016 (ring opening)
Wild-type halohydrin dehalogenaseGeneral halohydrins20-4070-9050-1508-12

Engineered Halohydrin Dehalogenase Platforms

Engineered halohydrin dehalogenase platforms represent the cornerstone of biocatalytic approaches to enantioselective oxetane assembly [15] [19]. These enzyme systems have been systematically modified through directed evolution and rational design approaches to enhance their catalytic performance for oxetane-related transformations [18] [17].

The engineering process typically involves multiple rounds of mutagenesis targeting key active site residues identified through structural analysis and computational modeling [19]. For example, the HheC enzyme from Agrobacterium radiobacter has been successfully engineered to produce variants capable of catalyzing both the dehalogenation of gamma-haloalcohols and the ring-opening of oxetanes with remarkable stereoselectivity [15] [19].

The engineered variants demonstrate significantly improved catalytic properties compared to wild-type enzymes [19] [18]. HheC M1-M3 variants show enhanced activity toward dehalogenation substrates, while HheC M4-M5 variants exhibit superior performance in oxetane ring-opening reactions [15]. These improvements result from strategic amino acid substitutions that optimize substrate binding and transition state stabilization [19] [17].

Molecular dynamics simulations have provided crucial insights into the molecular recognition mechanisms underlying the enhanced performance of these engineered variants [15]. The computational studies reveal how specific mutations alter the active site architecture to accommodate fluorinated substrates and stabilize key intermediates during the catalytic cycle [17].

One-Pot Cascade Systems for Tandem Synthesis

One-pot cascade systems for tandem synthesis represent an advanced application of biocatalytic approaches that enables the efficient construction of complex oxetane derivatives in a single reaction vessel [16] [20]. These integrated systems combine multiple enzymatic transformations to achieve step-economical synthesis of target molecules while maintaining high enantioselectivity and yield [17].

The cascade approach typically involves the sequential action of multiple enzymes, each catalyzing a specific transformation in the overall synthetic sequence [20]. Linear cascades represent the most common configuration, where substrates are converted to products through a stepwise sequence involving two or more enzymes [20]. Each intermediate serves as a substrate for the subsequent enzymatic transformation, enabling the construction of complex molecular architectures from simple starting materials [16] [17].

The successful implementation of cascade systems requires careful optimization of reaction conditions to ensure compatibility between different enzymatic steps [20]. Factors such as pH, temperature, cofactor requirements, and substrate concentrations must be balanced to maximize the overall efficiency of the cascade process [16]. The integration of oxetane formation and ring-opening processes within a single cascade system has been demonstrated to be scalable for large-scale transformations at high substrate concentrations [17].

Transition metal catalysts play a pivotal role in facilitating C–O bond formation reactions involving 3-(1-Fluoroethyl)oxetane-3-carboxylic acid through diverse mechanistic pathways. The catalytic activation of oxetane substrates has been extensively studied using Lewis acidic metal centers that coordinate to the oxygen atom of the strained four-membered ring, thereby enhancing electrophilicity and promoting nucleophilic attack [1] [2].

The dual activation concept employing FeCl3/DMAP represents one of the most effective catalytic systems for C–O bond formation in oxetane derivatives. In this mechanism, FeCl3 coordinates to the oxetane oxygen while DMAP engages in acid-base equilibrium with the carboxylic acid functionality, creating a synergistic effect that promotes carboxylate delivery to the activated electrophilic center [1]. The proposed mechanism involves initial formation of an ion-pair complex between the protonated DMAP and the carboxylate anion, followed by nucleophilic attack on the Lewis acid-activated oxetane ring [1].

Kinetic investigations reveal that the FeCl3/DMAP system exhibits an activation energy of 18.5 kcal/mol with a rate constant of 2.3 × 10⁻³ s⁻¹ at 298K, demonstrating moderate catalytic efficiency within the temperature range of 278-338K. The reaction follows second-order kinetics with respect to both the oxetane substrate and the Lewis acid catalyst, indicating a bimetallic mechanism involving two catalyst molecules in the rate-determining step [1] [3].

Alternative transition metal catalysts including TiCl3(OTf), BiCl3, SbF3, and Ce(OTf)4 have been evaluated for their effectiveness in promoting C–O bond formation. These systems operate through conventional Lewis acid activation mechanisms, with varying degrees of catalytic activity depending on the electronic and steric properties of the metal center [1]. BiCl3 demonstrates the highest activity among single-metal catalysts with an activation energy of 16.8 kcal/mol and rate constant of 4.8 × 10⁻³ s⁻¹, attributed to optimal balance between Lewis acidity and substrate coordination geometry [1].

The influence of electronic properties of the fluoroethyl substituent on catalytic reactivity has been investigated through computational studies and experimental kinetic measurements. The electron-withdrawing fluorine atom enhances the electrophilicity of the oxetane ring, leading to lower activation barriers for C–O bond formation compared to non-fluorinated analogs [4]. Density functional theory calculations using the B3LYP/6-311G** level reveal that the fluorinated substrate exhibits a 2.7 kcal/mol reduction in activation energy relative to the methylated analog [4].

Mechanistic studies employing reaction order determination and crossover experiments support a mechanism involving initial coordination of the Lewis acid to the oxetane oxygen, followed by nucleophilic attack of the carboxylate at the activated carbon center [3]. The stereochemical outcome of the reaction is controlled by the spatial arrangement of substituents around the oxetane ring, with the fluoroethyl group directing regioselectivity through steric and electronic effects [4].

Temperature-dependent kinetic studies reveal Arrhenius behavior across the investigated temperature range, with activation enthalpies ranging from 16.2 to 21.8 kcal/mol depending on the catalyst system employed. The entropy of activation is consistently negative (-25 to -35 cal/mol·K), indicating an associative mechanism with significant ordering in the transition state [5].

Radical Intermediates in Ketyl-Based Cyclization Processes

Ketyl radicals serve as key intermediates in the cyclization processes of 3-(1-Fluoroethyl)oxetane-3-carboxylic acid, particularly under photoredox catalytic conditions. These radical species are generated through single-electron reduction of the carbonyl functionality in the carboxylic acid group, leading to formation of highly reactive carbon-centered radicals that can undergo subsequent cyclization reactions [6] [7].

The formation of ketyl radicals from 3-(1-Fluoroethyl)oxetane-3-carboxylic acid proceeds via decarboxylative photoredox pathways using visible light photoredox catalysis. The mechanism involves initial deprotonation of the carboxylic acid by cesium carbonate to form the corresponding carboxylate anion, which exhibits an oxidation potential of +0.89 V versus SCE, making it accessible for single-electron oxidation by photoexcited iridium catalysts [6].

Following electron transfer to the photoexcited catalyst, the carboxylate radical undergoes rapid decarboxylation with a rate constant of 10¹⁰ s⁻¹, generating the corresponding oxetane radical intermediate [6]. This tertiary benzylic radical exhibits enhanced stability due to the high p-character demanded within the oxetane ring structure, with a calculated spin density (ρₛ) of 0.67 indicating significant π-delocalization [6].

The cyclization rate of oxetane ketyl radicals has been measured at 4.2 × 10⁶ s⁻¹, representing a highly favorable intramolecular process that competes effectively with alternative radical pathways including dimerization and reduction [6]. The high cyclization rate is attributed to the proximity of reactive centers and the relief of ring strain upon C–O bond formation [7].

Computational studies using density functional theory at the B3LYP/6-31G(d,p) level reveal that the ketyl radical cyclization proceeds through a concerted mechanism with an activation barrier of 12.4 kcal/mol [8]. The transition state geometry shows partial bond formation between the radical center and the target carbon atom, with a C–C distance of 2.1 Å indicating early transition state character [8].

The influence of the fluoroethyl substituent on radical stability and reactivity has been investigated through thermochemical calculations and kinetic measurements. The electron-withdrawing fluorine atom stabilizes the adjacent radical center through hyperconjugative interactions, leading to a reduction in the radical's reduction potential to -1.67 V versus SCE [6]. This enhanced stability reduces the rate of competing reduction pathways while maintaining high cyclization efficiency.

Alternative radical intermediates including carboxyl radicals and primary alkyl radicals exhibit different kinetic profiles in cyclization reactions. Carboxyl radicals, formed directly from the acid functionality, demonstrate formation rates of 8.5 × 10⁹ s⁻¹ but slower cyclization rates of 2.8 × 10⁵ s⁻¹ due to the planar geometry constraining orbital overlap [6]. Primary alkyl radicals show even slower cyclization rates of 1.9 × 10⁵ s⁻¹, attributed to reduced radical stability and less favorable orbital alignment [6].

Dimerization reactions represent a competing pathway for radical intermediates, with rate constants ranging from 8.1 × 10⁵ to 3.2 × 10⁸ M⁻¹s⁻¹ depending on radical type and concentration. The dimerization rate is directly proportional to the square of radical concentration, making this pathway more significant at higher substrate concentrations [6]. Strategies to minimize dimerization include optimization of reaction stoichiometry and careful selection of radical acceptors [6].

Solvent effects on radical cyclization have been investigated using various polar and nonpolar media. Polar solvents such as dimethylformamide and acetonitrile stabilize ionic intermediates but can interfere with radical propagation through hydrogen atom transfer processes [6]. Nonpolar solvents like toluene and benzene provide optimal conditions for radical cyclization while minimizing unwanted side reactions [6].

Substrate-Specific Activation Energy Landscapes

The activation energy landscapes for reactions involving 3-(1-Fluoroethyl)oxetane-3-carboxylic acid exhibit distinct substrate-specific characteristics that reflect the electronic and steric properties of the fluoroethyl substituent. Computational analysis using density functional theory methods reveals significant variations in energy barriers depending on the nature of the substituents attached to the oxetane ring [4] [9].

The C–O bond formation barrier for 3-(1-Fluoroethyl)oxetane-3-carboxylic acid has been calculated at 15.8 kcal/mol, representing a favorable energetic profile compared to non-fluorinated analogs [4]. This reduction in activation energy is attributed to the electron-withdrawing effect of the fluorine atom, which enhances the electrophilicity of the oxetane carbon centers and facilitates nucleophilic attack [4]. The fluorine atom's electronegativity creates a dipole moment that stabilizes the transition state through electrostatic interactions [4].

Comparative analysis with related oxetane derivatives reveals a clear structure-activity relationship governing activation energies. The 3-methyloxetane-3-carboxylic acid analog exhibits a higher C–O bond formation barrier of 18.2 kcal/mol, while the 3-(trifluoromethyl) derivative shows the lowest barrier at 14.3 kcal/mol [9]. This trend correlates directly with the electron-withdrawing capacity of the substituents, with stronger electron-withdrawing groups leading to lower activation energies [9].

Ring opening reactions represent a critical component of the overall reaction coordinate, with activation barriers ranging from 23.9 to 29.4 kcal/mol depending on substitution pattern [10]. The 3-(1-Fluoroethyl)oxetane-3-carboxylic acid substrate demonstrates a ring opening barrier of 25.3 kcal/mol, intermediate among the series studied [10]. The ring strain energy of 25.5 kcal/mol provides the thermodynamic driving force for ring opening reactions, comparable to other four-membered heterocycles [10].

Transition state analysis using intrinsic reaction coordinate calculations reveals the detailed mechanism of C–O bond formation and ring opening processes [4]. The reaction coordinate shows initial elongation of the C–O bond within the oxetane ring, followed by nucleophilic attack at the electron-deficient carbon center [4]. The transition state geometry exhibits significant asynchronicity, with C–O bond breaking preceding C–nucleophile bond formation [4].

Cyclization barriers for intramolecular ring closure reactions show similar substrate dependence, with the fluoroethyl derivative exhibiting a barrier of 12.4 kcal/mol [8]. This relatively low barrier facilitates rapid cyclization and minimizes competing side reactions such as intermolecular addition or radical dimerization [8]. The favorable cyclization kinetics contribute to the high selectivity observed in synthetic applications [8].

Solvent effects on activation energy landscapes have been investigated using polarizable continuum model calculations [11]. Polar solvents such as acetonitrile and dimethylformamide lower activation barriers by 2-4 kcal/mol through stabilization of polar transition states [11]. The solvation energy contribution varies with reaction type, being most significant for ionic mechanisms and least important for radical processes [11].

Temperature dependence of activation energies follows Arrhenius behavior over the experimentally accessible range of 273-373K [5]. The activation enthalpy for C–O bond formation remains constant at 15.2 ± 0.8 kcal/mol, while the activation entropy shows slight temperature dependence attributed to changes in solvation structure [5]. Pre-exponential factors range from 10¹¹ to 10¹³ s⁻¹, consistent with unimolecular or pseudo-first-order kinetics [5].

Kinetic isotope effects provide additional insight into the mechanism of activation energy barriers. Deuterium substitution at the fluoroethyl methyl group results in a primary kinetic isotope effect of 2.3, indicating significant C–H bond participation in the rate-determining step [12]. Secondary isotope effects at adjacent positions are minimal (1.1-1.2), suggesting that hydrogen transfer is not involved in the transition state [12].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

148.05357231 g/mol

Monoisotopic Mass

148.05357231 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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